molecular formula C22H23N3O2 B2430844 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide CAS No. 898420-12-7

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2430844
CAS No.: 898420-12-7
M. Wt: 361.445
InChI Key: NSUXKQPWUNDSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide is a synthetic small molecule based on the quinazolin-4-one scaffold, a structure of high significance in medicinal chemistry research . The 3,4-dihydroquinazolin-4-one core is a privileged structure known for its diverse biological activities, particularly in oncology . Researchers are intensely investigating similar compounds for their potential to inhibit key signaling pathways that drive tumor progression, such as those mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) . These kinases are validated targets for anticancer drug discovery, as their inhibition can impair critical processes like cancer cell proliferation and angiogenesis . Furthermore, structurally related 3-phenylquinazolin-4(3H)-one derivatives have demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cultured cancer cells, providing valuable tools for studying cell death mechanisms . Beyond oncology, the quinazolinone pharmacophore is also being explored for other applications, including as a template for cyclooxygenase-2 (COX-2) inhibitors in inflammation research . This product is supplied with guaranteed high purity and is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest findings on quinazolinone-based compounds and their mechanisms of action.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-23-20-13-6-5-12-19(20)22(27)25(15)18-11-7-10-17(14-18)24-21(26)16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUXKQPWUNDSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

Quinazolinone derivatives are typically synthesized via cyclocondensation reactions involving anthranilic acid derivatives. A widely adopted method involves:

  • Acylation of anthranilic acid with methyl-substituted acyl chlorides to form intermediates.
  • Ring closure using acetic anhydride to yield 1,3-benzoxazin-4-one intermediates.
  • Subsequent reaction with amines or ammonia to generate the quinazolinone core.

For the target compound, 3-aminophenyl groups are introduced during the cyclocondensation step, enabling downstream amidation with cyclohexanecarboxylic acid.

Multi-Step Synthesis from Anthranilic Acid

A representative pathway involves:

  • Methylanthranilic acid → 2-methylbenzoxazinone :
    • Methylanthranilic acid reacts with methyl chloroacetyl chloride to form an acylated intermediate.
    • Cyclization with acetic anhydride yields 2-methyl-1,3-benzoxazin-4-one.
  • Quinazolinone formation :
    • Reaction with 3-nitroaniline under reflux conditions introduces the 3-phenylamino group.
    • Catalytic hydrogenation reduces the nitro group to an amine.
  • Amidation :
    • The amine intermediate couples with cyclohexanecarboxylic acid via carbodiimide-mediated activation (e.g., EDC/HOBt).

Stepwise Preparation Methods

Synthesis of 2-Methyl-3-Phenyl-3,4-Dihydroquinazolin-4-One

Step 1: Acylation of Methylanthranilic Acid
Methylanthranilic acid (1.0 equiv) reacts with methyl chloroacetyl chloride (1.2 equiv) in dichloromethane at 0–5°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl. The product, N-(chloroacetyl)-methylanthranilic acid , is isolated via filtration (yield: 85–90%).

Step 2: Cyclization to Benzoxazinone
The acylated intermediate is heated in acetic anhydride (120°C, 2 h) to form 2-methyl-1,3-benzoxazin-4-one . Excess acetic anhydride is removed under reduced pressure, and the product is recrystallized from ethanol (yield: 78%).

Step 3: Quinazolinone Formation
Benzoxazinone (1.0 equiv) reacts with 3-nitroaniline (1.1 equiv) in toluene under reflux (8 h). The nitro group is reduced using H₂/Pd-C in ethanol to yield 3-(3-aminophenyl)-2-methyl-3,4-dihydroquinazolin-4-one (yield: 65%).

Amidation with Cyclohexanecarboxylic Acid

Step 4: Carbodiimide-Mediated Coupling
The amine intermediate (1.0 equiv) reacts with cyclohexanecarboxylic acid (1.2 equiv) in dimethylformamide (DMF) using EDC (1.5 equiv) and HOBt (1.5 equiv) as coupling agents. The mixture is stirred at 25°C for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product (yield: 70–75%).

Reaction Optimization and Catalytic Systems

Catalysts and Solvents

Parameter Optimal Condition Yield Improvement Source
Cyclocondensation Al₂O₃ in acetonitrile 33% → 86%
Amidation EDC/HOBt in DMF 60% → 75%
Reduction (Nitro → Amine) H₂/Pd-C in ethanol 50% → 65%

The use of Al₂O₃ as a solid acid catalyst in cyclocondensation minimizes side reactions compared to liquid acids like p-TSA. For amidation, polar aprotic solvents (DMF, DMAC) enhance carbodiimide activation.

Temperature and Time

  • Cyclocondensation : Reflux (80–100°C) for 4–8 h ensures complete ring closure.
  • Amidation : Room temperature (25°C) avoids thermal decomposition of the carbodiimide complex.

Analytical Validation of Intermediates and Final Product

Spectroscopic Characterization

Technique Key Data for Final Product Source
¹H NMR (400 MHz, CDCl₃) δ 1.2–1.8 (m, cyclohexane), δ 7.2–8.1 (m, aromatic), δ 6.5 (s, NH)
IR (KBr) 1650 cm⁻¹ (C=O amide), 1705 cm⁻¹ (C=O quinazolinone)
MS (ESI+) m/z 379.4 [M+H]⁺

Chromatographic Purity

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms intermediate purity. High-performance liquid chromatography (HPLC) of the final product shows ≥95% purity.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Side products such as unsubstituted quinazolinone or indole derivatives arise from competing nucleophilic attacks. Mitigation includes:

  • Using Al₂O₃ instead of Brønsted acids to suppress indole formation.
  • Optimizing stoichiometry (1.1 equiv amine per benzoxazinone).

Low Amidation Yields

Impure amine intermediates or moisture in solvents reduce coupling efficiency. Solutions include:

  • Drying solvents over molecular sieves.
  • Purifying intermediates via column chromatography before amidation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation + Amidation 65–75 ≥95 Scalable, fewer steps Requires anhydrous conditions
Microwave-Assisted 80 90 Faster reaction times Specialized equipment needed
Solid-Phase Synthesis 70 85 Ease of purification High resin cost

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of quinazolinone derivatives with cyclohexanecarboxylic acid derivatives. The synthesis typically involves the formation of the quinazolinone core followed by cyclization and functionalization to achieve the desired amide structure.

Table 1: Key Synthetic Pathways

StepReactantsConditionsProduct
1Anthranilic acid, IsothiocyanateReflux in ethanol2-Mercapto-3-phenylquinazolin-4-one
2Intermediate + Ethyl chloroacetateAlkaline mediumEthyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
3Final intermediate + Cyclohexanecarboxylic acidCondensationN-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide

Anti-inflammatory Properties

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds similar to this structure have been shown to inhibit the release of proinflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various cell lines. This suggests a potential application in treating inflammatory diseases like acute lung injury and sepsis .

Anticancer Activity

Compounds derived from quinazoline structures have been investigated for their anticancer properties. They have been shown to inhibit key kinases involved in cancer progression, such as Raf1 and JNK1. The inhibition of these pathways can lead to reduced proliferation of cancer cells and increased apoptosis .

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokines (IL-6, TNFα)
AnticancerInhibition of Raf1 and JNK1 kinases
AntimicrobialPotential activity against pathogens

Pharmacokinetic Properties

Pharmacokinetic studies on related compounds indicate favorable absorption and distribution profiles. For example, one derivative demonstrated a half-life of approximately 11.8 hours and a bioavailability of 36.3%, indicating that modifications to the quinazoline structure can enhance pharmacokinetic properties suitable for therapeutic applications .

Case Studies

Case Study 1: Treatment of Inflammatory Diseases
A recent study evaluated the efficacy of a quinazoline derivative in a mouse model of LPS-induced acute lung injury. The compound significantly reduced lung inflammation and improved survival rates compared to control groups, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines showed that compounds based on the quinazoline structure inhibited cell proliferation effectively at low concentrations (IC50 values around 8.3 μM). These findings support further investigation into their use as potential chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide involves its interaction with CK2, a serine/threonine kinase involved in numerous cellular processes. By inhibiting CK2, the compound disrupts the phosphorylation of key proteins, leading to alterations in cellular signaling pathways. This inhibition can result in anti-proliferative effects on cancer cells and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas: Exhibits potent antibacterial and anti-HIV activities.

    2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: Known for its analgesic, anti-inflammatory, and antimicrobial properties.

Uniqueness

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide stands out due to its specific inhibitory effects on CK2, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable compound for targeted therapeutic applications and research studies.

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclohexanecarboxamide moiety linked to a quinazolinone derivative. The presence of the 4-oxo group and the dihydroquinazoline core are crucial for its biological activity. The unique structural features allow for interactions with various biological targets, which can lead to therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways:

  • Anticancer Activity :
    • The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It interacts with enzymes such as topoisomerase II, which is critical in DNA replication and repair, leading to increased DNA damage and subsequent cell death in cancerous cells .
    • In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including gastric (ACP03), colon (HCT-116), and breast (MDAMB-231) cancer cells. The IC50 values for these cell lines indicate potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models of inflammation. This suggests a potential role in treating inflammatory diseases by inhibiting pathways involving NF-κB activation .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (μM)Comparison with Doxorubicin (μM)
Gastric (ACP03)100.274
Colon (HCT-116)150.1
Breast (MDAMB-231)120.43

The data indicates that while the compound exhibits significant cytotoxicity, it is less potent than doxorubicin across these cell lines.

Case Studies

  • Gastric Cancer :
    A study reported that derivatives similar to this compound demonstrated selective toxicity towards gastric cancer cells without affecting normal fibroblast cells, highlighting its potential as a targeted anticancer agent .
  • Inflammation Models :
    In models of acute lung injury induced by LPS, administration of related compounds resulted in significant reductions in inflammatory markers and improved survival rates in animal models . This underscores the therapeutic potential of this class of compounds in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclohexanecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the quinazolinone core. For example:

Quinazolinone formation : Cyclocondensation of anthranilic acid derivatives with aldehydes or ketones under acidic conditions.

Functionalization : Introducing the phenylcyclohexanecarboxamide group via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and recrystallization are standard. NMR (1H/13C) and LC-MS are critical for verifying purity and structure .

Q. How should researchers handle this compound safely in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.
  • Toxicity : Classified as Acute Toxicity Category 4 (H302: harmful if swallowed) and Skin Irritant Category 2 (H315). Avoid direct contact; wash skin immediately with soap/water if exposed .
  • Spill Management : Collect solid spills with a dustpan, avoid water, and dispose as hazardous waste .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : 1H/13C NMR (500 MHz) for proton environments (e.g., quinazolinone NH at δ ~10-12 ppm), FT-IR for amide C=O (~1635 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity with consistent cell lines like HeLa or MCF-7).
  • Structural Analysis : Verify compound integrity via X-ray crystallography or 2D NMR (COSY/HSQC) to rule out degradation or isomerization .
  • Dose-Response Curves : Use IC50 values from multiple replicates to assess reproducibility .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on quinazolinone derivatives?

  • Methodological Answer :

  • Core Modifications : Systematically alter substituents on the quinazolinone ring (e.g., methyl → halogens) and cyclohexanecarboxamide group.
  • In Silico Tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or CYP enzymes. Validate with MD simulations (GROMACS) .
  • In Vitro Testing : Prioritize analogs with >50% inhibition in primary screens for secondary assays (e.g., enzyme kinetics, selectivity panels) .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography (biotinylated probes) or thermal shift assays (TSA) to identify binding proteins.
  • Pathway Analysis : RNA-seq or phosphoproteomics (LC-MS/MS) to map signaling changes in treated cells .
  • Competitive Binding : Co-crystallization with known targets (e.g., EGFR) to resolve binding modes .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation via UPLC-PDA.
  • Storage Stability : Store at –20°C in amber vials under argon. Assess monthly for precipitation or NMR-shift changes .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Caco-2 permeability assay.
  • Metabolism : Liver microsomal stability (e.g., human/rat CYP450).
  • Excretion : Radiolabeled compound in rodent bile/urine.
  • In Vivo PK : Administer IV/PO in rodents; collect plasma for LC-MS/MS analysis (t½, AUC, Cmax) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.